molecular formula C20H23NO7 B019501 N-Depropyl Propafenone Oxalate Salt CAS No. 86383-21-3

N-Depropyl Propafenone Oxalate Salt

Cat. No.: B019501
CAS No.: 86383-21-3
M. Wt: 299.4 g/mol
InChI Key: UMGRCTLZIBOZHC-UHFFFAOYSA-N
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Description

N-Depropylpropafenone, also known as N-desmethylpropafenone, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. N-Depropylpropafenone is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Depropylpropafenone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-depropylpropafenone is primarily located in the cytoplasm and membrane (predicted from logP).

Mechanism of Action

Target of Action

N-Depropyl Propafenone Oxalate Salt is a metabolite of propafenone . Propafenone’s primary targets are the sodium channels in cardiac muscle cells .

Mode of Action

Propafenone works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . Propafenone also has additional activity as a beta-adrenergic blocker which can cause bradycardia and bronchospasm .

Biochemical Pathways

The biochemical pathways affected by propafenone primarily involve the regulation of sodium ion channels in cardiac cells . By inhibiting these channels, propafenone restricts the entry of sodium into cardiac cells, resulting in reduced excitation .

Pharmacokinetics

Propafenone is metabolized primarily in the liver . Because of its short half-life, it requires dosing two or three times daily to maintain steady blood levels . The long-term safety of propafenone is unknown .

Result of Action

The result of propafenone’s action is the restoration of normal heart rhythm and maintenance of a regular, steady heartbeat . It is used to treat certain types of serious (possibly fatal) irregular heartbeat (such as paroxysmal supraventricular tachycardia and atrial fibrillation) .

Action Environment

The action of propafenone can be influenced by various environmental factors. For instance, grapefruit juice can increase the chance of side effects with this medicine . It is also important to note that the drug may cause drowsiness or dizziness, and caution should be used when driving .

Properties

IUPAC Name

1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3.C2H2O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;3-1(4)2(5)6/h1-9,15,20H,10-13,19H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGRCTLZIBOZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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